2-(3-Bromophenyl)-2-fluoroacetic acid
Description
2-(3-Bromophenyl)-2-fluoroacetic acid is a halogenated aromatic compound featuring a bromine atom at the meta position of the phenyl ring and a fluorine atom on the α-carbon of the acetic acid backbone. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves fluorination of the parent 2-(3-bromophenyl)acetic acid using reagents such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octanebis(tetrafluoroborate) (Selectfluor®) and 4-(dimethylamino)pyridine (DMAP) in acetonitrile . The compound’s molecular formula is C₈H₅BrF₂O₂, with a molecular weight of 251.02 g/mol .
Properties
Molecular Formula |
C8H6BrFO2 |
|---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
2-(3-bromophenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C8H6BrFO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H,11,12) |
InChI Key |
SBGAEPPSNUHMKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(=O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The electron-withdrawing effects of bromine (meta) and fluorine (α-carbon) enhance the acidity of the carboxylic acid group compared to non-halogenated analogues. Key comparisons include:
a. 2-(4-Chlorophenyl)-2-fluoroacetic Acid
- Molecular Weight : 188.58 g/mol .
- Acidity : The chlorine atom (para) exerts a weaker electron-withdrawing effect than bromine, resulting in slightly lower acidity compared to the brominated analogue.
- Synthetic Utility : Used in drug intermediates, but less reactive in nucleophilic substitutions due to chlorine’s lower polarizability .
b. 2-(3,4-Difluorophenyl)-2-fluoroacetic Acid
- Molecular Weight : 204.15 g/mol (estimated from C₉H₇F₃O₂) .
- Acidity: The additional fluorine atoms (meta and para) increase electron withdrawal, leading to higher acidity than the mono-fluoro-bromo derivative.
- Synthesis : Achieved in 47% yield using Selectfluor® and DMAP, comparable to brominated analogues .
c. 2-(3-Bromophenyl)-2,2-difluoroacetic Acid
- Molecular Weight : 251.02 g/mol .
- Acidity: The geminal difluoro substitution further enhances acidity due to stronger inductive effects. This compound is more reactive in decarboxylation reactions than its mono-fluoro counterpart .
Steric and Stability Considerations
a. 2-(4-(tert-Butyl)phenyl)-2-fluoroacetic Acid
- Stability : The bulky tert-butyl group provides steric protection, improving stability during purification (e.g., silica chromatography) .
- Yield : Successfully isolated as white crystals, unlike decomposition-prone derivatives like 2-fluoro-2-(thiophen-2-yl)acetic acid .
b. 2-(3-Bromophenyl)-2-methylpropanoic Acid
- Steric Effects : Replacement of fluorine with a methyl group reduces acidity (methyl is electron-donating) but increases lipophilicity, influencing bioavailability .
Theoretical and Spectroscopic Insights
Density Functional Theory (DFT) studies highlight the electronic effects of substituents:
- The bromine atom in 2-(3-bromophenyl)-2-fluoroacetic acid induces significant charge redistribution on the phenyl ring, affecting binding affinity in coordination chemistry .
- Comparative NMR data (e.g., ¹H NMR δ 5.82 ppm for the α-fluorine proton in 2-(3,4-difluorophenyl)-2-fluoroacetic acid ) reveal deshielding trends correlated with substituent electronegativity.
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